Miracil A
説明
Miracil A (1-N-β-diethylaminoethylamino-4-methyl-xanthone) is a synthetic xanthone derivative first synthesized by Mauss in 1938 . Early studies identified its schistosomicidal activity against Schistosoma mansoni in experimental mouse models, though its efficacy was modest compared to later derivatives . Structurally, Miracil A features a xanthone core (dibenzo-γ-pyrone) with a methyl group at the 4-position and a diethylaminoethylamino side chain at the 1-position (Fig. 1). This compound served as the foundational structure for developing more potent antischistosomal agents, including Miracil D (Lucanthone) .
特性
CAS番号 |
3569-84-4 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
1-[2-(diethylamino)ethylamino]-4-methylxanthen-9-one |
InChI |
InChI=1S/C20H24N2O2/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3 |
InChIキー |
KHMPNHDYZSKNGR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)OC3=CC=CC=C3C2=O |
正規SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)OC3=CC=CC=C3C2=O |
他のCAS番号 |
3569-84-4 |
同義語 |
miracil A |
製品の起源 |
United States |
類似化合物との比較
Miracil D (Lucanthone)
Miracil D (1-diethylaminoethylamino-4-methyl-10-thiaxanthenone) is a thioxanthone derivative and the most prominent analogue of Miracil A. Key differences include:
- Core Structure: Miracil D replaces the oxygen atom in the xanthone core with sulfur, forming a thioxanthenone (dibenzo-γ-thiopyrone) .
- Side Chain: Both compounds share the diethylaminoethylamino side chain, critical for DNA interaction .
Mechanistic Differences :
- DNA Binding: Miracil D intercalates into DNA, stabilizing the double helix (raising DNA melting temperature by 15°C) and inhibiting RNA synthesis in Bacillus subtilis at 20 µg/mL . Miracil A’s xanthone core likely exhibits weaker DNA binding due to reduced planarity compared to the sulfur-containing thioxanthenone .
- Enzyme Inhibition: Miracil D inhibits apurinic endonuclease-1 (APE1) and topoisomerases I/II, contributing to its antitumor and antibacterial effects .
Efficacy and Toxicity :
- Miracil D demonstrated superior schistosomicidal and antitumor activity with minimal hematological or gastrointestinal toxicity, unlike actinomycin D . Miracil A’s lower potency and lack of clinical adoption suggest either reduced efficacy or unfavorable toxicity .
Hycanthone
Hycanthone, a hydroxylated metabolite of Miracil D, exhibits enhanced antischistosomal activity and reduced toxicity . Unlike Miracil A, Hycanthone’s metabolic activation (via sulfoxidation) is critical for its mechanism, highlighting the importance of pharmacokinetic optimization in derivative design .
Actinomycin D
Structure-Activity Relationship (SAR) Insights
Key structural determinants of activity identified across Miracil derivatives include:
Side Chain: The proximal nitrogen in the diethylaminoethylamino side chain is essential for DNA phosphate backbone interaction . Methyl substitution here abolishes activity in Miracil D derivatives .
Core Modifications: Thioxanthenone (Miracil D) enhances DNA intercalation vs. xanthone (Miracil A) due to sulfur’s electronegativity and planarity . Chlorination at the 6-position (e.g., 6-chloro-Miracil D) retains activity, suggesting tolerance for hydrophobic substituents .
4-Position Methyl Group :
Resistance and Metabolism
Resistance Profiles
- Miracil D-resistant leukemia L1210 cells exhibit cross-resistance to cyclophosphamide and 6-thioguanine, implicating shared metabolic pathways (e.g., activation via SKF 525-A-sensitive enzymes) .
Metabolic Activation
- Miracil D is metabolized to Miracil X (sulfoxide), a schistosomicidally active metabolite excreted in urine .
Tables
Table 1: Structural and Functional Comparison of Miracil A and Analogues
Table 2: Key SAR Findings in Miracil Derivatives
Q & A
Basic Research Questions
Q. What standardized experimental models are recommended for evaluating Miracil A’s anti-parasitic efficacy?
- Methodology : Use in vitro assays (e.g., larval motility inhibition, egg hatching suppression) combined with in vivo rodent models (e.g., Schistosoma mansoni-infected mice) to assess dose-response relationships. Endpoints should include parasite burden reduction (quantified via fecal egg counts) and histopathological analysis of liver/gut tissues. Ensure consistency in parasite strains and host genetics across studies to minimize variability .
- Data Tools : Apply ANOVA for dose-response comparisons and Kaplan-Meier survival analysis for longitudinal efficacy studies.
Q. How should researchers design toxicity studies for Miracil A to balance efficacy and safety?
- Methodology : Conduct acute and subchronic toxicity tests in rodent models, monitoring hematological, hepatic, and renal biomarkers. Use a tiered approach:
Acute toxicity: Single-dose escalation with LD50 determination.
Subchronic toxicity: 28-day repeated dosing with histopathology.
- Compare results to historical data from structurally related compounds (e.g., Miracil D’s hepatotoxicity profile) to identify structure-activity relationships .
Q. What are the best practices for synthesizing and characterizing Miracil A in preclinical studies?
- Methodology : Optimize synthetic routes (e.g., nitro reduction of Miracil D analogs) and validate purity via HPLC-MS and NMR. Report yield, enantiomeric excess (if applicable), and stability under physiological conditions (pH 7.4, 37°C). Reference pharmacopeial guidelines for impurity thresholds .
Advanced Research Questions
Q. How can contradictions in Miracil A’s pharmacokinetic (PK) data across studies be resolved?
- Methodology : Perform a meta-analysis of PK parameters (e.g., Cmax, AUC, half-life) across species, controlling for variables like formulation (salt vs. free base), administration route, and analytical methods (LC-MS vs. ELISA). Use mixed-effects models to account for interspecies variability and publication bias .
- Example Conflict : If Study A reports rapid renal clearance in primates but Study B observes prolonged hepatic retention in rodents, evaluate species-specific cytochrome P450 activity or protein-binding differences .
Q. What strategies address inconsistent anti-parasitic efficacy of Miracil A in field vs. lab settings?
- Methodology : Conduct controlled field trials in endemic regions with parallel lab assays. Variables to isolate:
- Host immune status (lab animals vs. immunocompromised populations).
- Parasite genetic diversity (lab-maintained vs. wild strains).
- Environmental factors (temperature, co-infections).
Q. How can researchers optimize combination therapies involving Miracil A to overcome drug resistance?
- Methodology : Apply checkerboard assays or isobolographic analysis to identify synergistic partners (e.g., praziquantel or artemisinin derivatives). Validate resistance mechanisms via genomic sequencing of field-isolated parasites pre/post-treatment. Prioritize compounds with non-overlapping toxicity profiles .
Q. What statistical approaches are recommended for analyzing contradictory clinical trial outcomes?
- Methodology : Use Bayesian hierarchical models to reconcile divergent efficacy results (e.g., 60% cure rate in Trial X vs. 30% in Trial Y). Incorporate covariates like patient adherence, diagnostic accuracy (egg count vs. PCR), and regional parasite drug sensitivity. Sensitivity analysis can quantify the impact of missing data .
Methodological Frameworks
-
Experimental Design : Align with PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) for clinical studies . For example:
- Population: Schistosoma haematobium-infected adults in Sub-Saharan Africa.
- Intervention: Miracil A (200 mg/day) vs. placebo.
- Outcome: Reduction in hematuria and egg positivity at 12 weeks.
-
Data Contradiction Analysis : Follow the TRIAGE framework:
Key Data Parameters to Report
| Parameter | In Vitro Studies | In Vivo/Clinical Studies |
|---|---|---|
| Dosage | IC50/EC50 values | mg/kg (animal) or mg/day (human) |
| Efficacy Metrics | % Larval motility inhibition | Fecal egg reduction rate |
| Toxicity | Selectivity index (IC50 host cell/IC50 parasite) | ALT/AST levels, creatinine clearance |
| PK/PD | Plasma protein binding % | AUC0-24, Cmax, half-life |
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